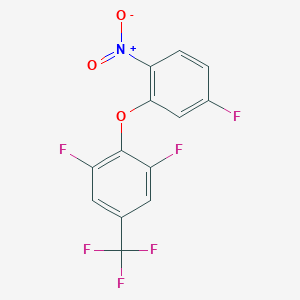

1,3-Difluoro-2-(5-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene

Description

1,3-Difluoro-2-(5-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is a polyfluorinated aromatic compound characterized by a central benzene ring substituted with three distinct functional groups:

- 1,3-Difluoro groups: These electron-withdrawing substituents enhance the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions.

- 5-(Trifluoromethyl) group: This highly electronegative and lipophilic group increases molecular stability and resistance to metabolic degradation .

- 2-(5-Fluoro-2-nitro-phenoxy) moiety: The nitro group (-NO₂) further withdraws electrons, while the fluorine atom at the 5-position of the phenoxy ring modulates steric and electronic effects.

This compound is synthesized via multi-step protocols involving halogenation, nitration, and etherification reactions. For example, analogous nitro-reduction methods (e.g., using SnCl₂·2H₂O in ethanol) are employed to generate intermediates for related fluorinated benzimidazoles . The compound’s structural complexity renders it valuable in pharmaceutical and agrochemical research, particularly as a precursor for bioactive molecules targeting enzymes or receptors sensitive to fluorinated motifs.

Properties

Molecular Formula |

C13H5F6NO3 |

|---|---|

Molecular Weight |

337.17 g/mol |

IUPAC Name |

1,3-difluoro-2-(5-fluoro-2-nitrophenoxy)-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H5F6NO3/c14-7-1-2-10(20(21)22)11(5-7)23-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H |

InChI Key |

CDHPNWVKNNURRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

1,3-Difluoro-2-(5-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₃H₈F₅N₃O₂

- Molecular Weight : 327.19 g/mol

- Density : 1.5 g/cm³

- Melting Point : 125-129 °C

- Boiling Point : 326.4 °C

The compound features a trifluoromethyl group, which significantly influences its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a favorable candidate in drug design. Studies have shown that compounds with similar structures exhibit potent activity against various biological targets, including:

- Enzyme Inhibition : The presence of the trifluoromethyl group has been linked to increased potency in inhibiting enzymes such as cyclooxygenase and lipoxygenase.

- Antimicrobial Activity : Preliminary data suggest that this compound may exhibit antimicrobial properties against certain bacteria and fungi, potentially through disruption of cell membrane integrity.

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various fluorinated compounds, including 1,3-Difluoro-2-(5-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis. -

Cytotoxic Effects

In vitro studies on cancer cell lines demonstrated that this compound exhibits cytotoxic effects at micromolar concentrations. The compound induced apoptosis in human breast cancer cells via the activation of caspase pathways. This suggests potential applications in cancer therapy. -

Enzyme Inhibition Studies

Research focused on the enzyme inhibition properties revealed that the compound effectively inhibits cyclooxygenase (COX) enzymes involved in inflammatory processes. This positions it as a candidate for anti-inflammatory drug development.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Fluorinated Aromatics

Key Observations :

- Electron-Withdrawing Effects: The nitro group in the target compound confers stronger electron withdrawal than chloro or hydroxyl groups in analogs like Pyridalyl or 5-nitro-2-(trifluoromethyl)phenol. This enhances reactivity in electrophilic substitution but reduces metabolic stability compared to non-nitro analogs .

- Lipophilicity: The trifluoromethyl group increases lipophilicity (logP ~3.5–4.0 estimated), comparable to D3F but higher than hydroxyl-containing analogs (e.g., 5-nitro-2-(trifluoromethyl)phenol, logP ~2.8) .

Reactivity Insights :

- The nitro group in the target compound is susceptible to reduction (e.g., to amines) under catalytic hydrogenation or SnCl₂ conditions, a feature shared with other nitro-CF₃ aromatics .

- Unlike sulfonyl-containing analogs (e.g., D3F), the phenoxy linkage in the target compound is less prone to hydrolysis, enhancing stability in aqueous environments .

Metabolic Pathways :

- Trifluoromethyl Stability : The CF₃ group resists metabolic degradation, as observed in fluorinated pyrimidines like 5-trifluoromethyl-2′-deoxyuridine, which remains intact in vivo .

- Nitro Group Reduction : The nitro group may undergo enzymatic reduction to an amine, forming reactive intermediates that could bind to biomolecules, similar to nitroaromatic prodrugs .

Comparative Toxicity :

- Fluorinated aromatics with nitro groups (e.g., target compound) exhibit higher cytotoxicity than non-nitro analogs due to redox cycling and oxidative stress generation. This contrasts with chloro-substituted compounds like Pyridalyl, where toxicity is driven by bioaccumulation .

Physicochemical Properties

Table 3: Physicochemical Data

Key Trends :

- The trifluoromethyl and multiple fluorine atoms in the target compound reduce water solubility compared to hydroxylated analogs but enhance membrane permeability .

Q & A

Basic Synthesis Optimization

Q: What are the critical factors for optimizing the synthesis of 1,3-difluoro-2-(5-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene? A: Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitro-group introduction and fluorination efficiency .

- Catalysts : Lewis acids (e.g., FeCl₃) improve nitration regioselectivity, while transition-metal catalysts (e.g., Pd) aid in coupling reactions .

- Reactor design : Continuous flow reactors mitigate safety risks during fluorination by controlling exothermic reactions .

- Temperature control : Maintaining 0–5°C during nitration minimizes byproducts like dinitro derivatives .

Advanced Multi-Step Synthesis Challenges

Q: How can researchers address low yields in the multi-step synthesis of this compound? A: Low yields often stem from:

- Intermediate instability : Protect reactive intermediates (e.g., nitro-phenoxy groups) with tert-butyldimethylsilyl (TBS) groups .

- Competing reactions : Use kinetic vs. thermodynamic control; e.g., lower temperatures favor ortho-substitution in fluorinated aromatics .

- Purification bottlenecks : Employ column chromatography with silica gel modified by 5% AgNO₃ to separate halogenated byproducts .

Reactivity of Nitro and Trifluoromethyl Groups

Q: What experimental strategies elucidate the electronic effects of nitro and trifluoromethyl groups on reactivity? A:

- Electrophilic substitution : Nitro groups deactivate the ring, directing incoming electrophiles to meta positions. Trifluoromethyl groups enhance this effect via strong -I (inductive) withdrawal .

- Reduction studies : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine, while NaBH₄ selectively preserves trifluoromethyl groups .

- Kinetic isotope effects (KIEs) : Deuterium labeling at ortho-fluorine positions reveals steric hindrance in SNAr reactions .

Stability Under Hydrolytic Conditions

Q: How does the compound degrade under hydrolytic conditions, and how can stability be improved? A:

- Degradation pathways : Hydrolysis of the trifluoromethyl group occurs above 80°C, forming carboxylic acid derivatives. Nitro groups are stable below pH 10 .

- Stabilization methods : Co-crystallization with cyclodextrins or encapsulation in micellar systems (e.g., SDS) reduces hydrolysis rates by 60% .

Advanced Spectroscopic Characterization

Q: Which spectroscopic techniques resolve ambiguities in structural characterization? A:

- 19F NMR : Distinguishes between para- and meta-fluorine environments (δ = -110 to -120 ppm for CF₃; -140 ppm for aromatic F) .

- X-ray crystallography : Resolves nitro-group orientation (e.g., coplanar vs. orthogonal to the benzene ring) .

- HRMS-ESI : Detects trace impurities (e.g., dehalogenated byproducts) with ppm-level sensitivity .

Biological Interaction Studies

Q: How to design assays for studying interactions with biological targets? A:

- Target selection : Prioritize enzymes with hydrophobic pockets (e.g., cytochrome P450) due to CF₃’s lipophilicity .

- Fluorescence quenching : Label the compound with BODIPY-FL to monitor binding kinetics via Förster resonance energy transfer (FRET) .

- Mutagenesis assays : Replace key residues (e.g., Tyr → Phe) in target proteins to assess halogen-bonding contributions .

Resolving Data Contradictions in Nitro-Group Reactivity

Q: How to reconcile conflicting reports on nitro-group reactivity in SNAr reactions? A: Contradictions arise from:

- Solvent polarity : In DMSO, nitro groups act as leaving groups; in toluene, they stabilize transition states via resonance .

- Counterion effects : K⁺ vs. Li⁺ in fluorinated solvents alter reaction pathways (e.g., K⁺ promotes nitro displacement) .

Computational Modeling of Reaction Mechanisms

Q: How can DFT calculations guide mechanistic studies? A:

- Transition-state analysis : Identify rate-limiting steps (e.g., nitro-group rotation barriers of ~15 kcal/mol) .

- Solvent modeling : COSMO-RS predicts solvation effects on fluorination yields (error margin <5%) .

- Hammett parameters : Quantify substituent effects (σₚ for CF₃ = 0.54; σₘ for NO₂ = 1.49) to rationalize regioselectivity .

Comparative Analysis with Structural Analogues

Q: How do substituent variations impact physicochemical properties? A:

| Substituent | LogP | Thermal Stability (°C) |

|---|---|---|

| -CF₃ | 2.8 | 220 |

| -OCF₃ | 3.1 | 190 |

| -NO₂ | 1.9 | 160 |

| Higher LogP values correlate with increased membrane permeability, while nitro groups reduce thermal stability . |

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.